5-Bromo-2-methyl-2H-indazole-7-carbonitrile

Description

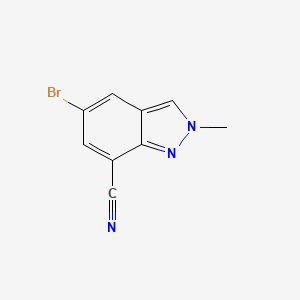

5-Bromo-2-methyl-2H-indazole-7-carbonitrile is a heterocyclic aromatic compound belonging to the indazole family. Its molecular formula is C₉H₆BrN₃, with a molecular weight of 251.07 g/mol. The structure features a bromine atom at position 5, a methyl group at position 2, and a carbonitrile group at position 7 (Figure 1). The carbonitrile group enhances polarity, while the bromine atom provides a handle for further functionalization via cross-coupling reactions.

Properties

IUPAC Name |

5-bromo-2-methylindazole-7-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3/c1-13-5-7-3-8(10)2-6(4-11)9(7)12-13/h2-3,5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEESLMVTLUCLBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=C(C2=N1)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methyl-2H-indazole-7-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-bromo-2-methylbenzaldehyde with hydrazine hydrate can lead to the formation of the indazole ring. The subsequent introduction of the cyano group can be achieved through a nucleophilic substitution reaction using a suitable cyanating agent.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methyl-2H-indazole-7-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

Cyclization Reactions: The indazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:

Indazoles, including 5-bromo-2-methyl-2H-indazole-7-carbonitrile, are recognized for their diverse pharmacological activities. They serve as important scaffolds in drug discovery, particularly for developing compounds targeting neurological disorders, cancer, and infectious diseases. The bromine atom in the structure enhances its reactivity and biological profile, making it a suitable candidate for further modifications to improve efficacy and selectivity.

Case Studies:

Recent studies have highlighted the potential of indazole derivatives in treating Huntington's disease. For instance, a patent describes the synthesis of heterocyclic compounds that include this compound as a core structure, demonstrating its utility in therapeutic applications against neurodegenerative diseases .

Synthetic Methodologies

Regioselective Alkylation:

The compound has been utilized as a model substrate in regioselective alkylation reactions. Research indicates that it can undergo N1- and N2-alkylation with high selectivity when treated with various alkylating agents under specific conditions. This property is crucial for synthesizing targeted analogs with desired biological activities .

Synthesis Techniques:

The synthesis of this compound can be achieved through several methods, including:

- Alkylation Reactions: Utilizing different alcohols to achieve regioselective substitutions.

- Functionalization Strategies: Incorporating other functional groups to enhance solubility and bioactivity.

Biological Studies

In Vitro Activity:

Studies on the biological activity of this compound have shown promising results in vitro. It exhibits significant activity against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action is believed to involve the inhibition of specific signaling pathways crucial for tumor growth and proliferation.

Toxicological Assessments:

While exploring its therapeutic potential, it is also essential to evaluate the safety profile of this compound. Preliminary toxicity studies indicate that it possesses a favorable safety margin; however, further investigations are required to fully understand its pharmacokinetics and long-term effects.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-2H-indazole-7-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 5-Bromo-2-methyl-2H-indazole-7-carbonitrile with structurally analogous compounds, focusing on substituent patterns, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

¹⁴d: Full name truncated for brevity (see ).

Key Research Findings

Substituent Position and Similarity :

- The 5-bromo substitution is critical for similarity scoring. For example, 5-Bromo-3,7-dimethyl-1H-indazole (similarity score: 0.94) shares the bromine at position 5 but lacks the carbonitrile group, highlighting the importance of functional group diversity .

- In contrast, 3-Bromo-1H-indazole-7-carbonitrile (similarity score: 0.68) has a bromine at position 3, which reduces structural overlap and likely alters biological target interactions .

Functional Group Impact :

- Carbonitrile vs. Methyl/Ester Groups : The carbonitrile group in the target compound increases polarity and dipole interactions compared to methyl (e.g., 5-Bromo-3,7-dimethyl-1H-indazole ) or ester groups (e.g., ). This affects solubility and metabolic stability in drug design contexts .

- Fluorine and Amide Substitutions : Compounds like 5-Bromo-7-fluoro-N-methyl-N-phenylindole-2-carboxamide () leverage fluorine’s electronegativity and amide H-bonding for enhanced target binding, a feature absent in the target compound .

Synthetic Utility :

- The iodine substituent in 5-Bromo-3-iodo-2H-indazole-7-carboxylic acid methyl ester () offers a handle for radiolabeling or further cross-coupling, whereas the target compound’s bromine is more suited for Suzuki-Miyaura reactions .

Biological Activity

5-Bromo-2-methyl-2H-indazole-7-carbonitrile is a heterocyclic compound known for its significant biological activities, particularly in cancer research. This article explores its mechanisms of action, biological targets, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

This compound features a bicyclic structure with a bromine substituent at the 5-position and a carbonitrile group at the 7-position. These structural characteristics contribute to its unique reactivity and biological properties, particularly in kinase inhibition.

The compound primarily exerts its biological effects through the inhibition of key kinases involved in cell cycle regulation and DNA damage response, notably CHK1 and CHK2. These kinases play critical roles in maintaining genomic stability, making them attractive targets for anticancer therapies.

Key Mechanisms:

- Inhibition of CHK1 and CHK2 : These kinases are crucial for the cellular response to DNA damage. Inhibition can lead to enhanced susceptibility of cancer cells to chemotherapeutic agents.

- Modulation of Kinase Pathways : The compound may interact with specific binding sites on target kinases, altering their activity and influencing various cellular processes such as proliferation and apoptosis .

Anticancer Properties

Research indicates that this compound has promising anticancer properties, particularly through its selective inhibition of CDK8 (cyclin-dependent kinase 8) and other related kinases. For instance, one study reported an IC50 value of 53 nM against CDK8, highlighting its potential as a selective inhibitor in cancer treatment .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine at 5-position, carbonitrile at 7-position | Inhibits CHK1, CHK2; potential anticancer agent |

| Methyl 5-bromo-indazole-3-carboxylate | Bromine at 5-position | Kinase inhibition |

| 1-Methylindazole | Methyl group at 1-position | Antimicrobial activity |

| 5-Bromoindazole | Bromine at 5-position | Anticancer properties |

Case Studies and Research Findings

Several studies have demonstrated the efficacy of this compound in preclinical models:

- Tumor Growth Inhibition : In vivo studies showed that this compound significantly reduced tumor growth rates in colorectal carcinoma xenografts when administered orally .

- Cell Viability Assays : MTT assays conducted on various human cancer cell lines indicated that the compound maintains high cell viability while effectively inhibiting cancer cell proliferation at specific concentrations (e.g., 50 µM) over a designated period .

- Selectivity Profiles : The compound exhibits selectivity against certain kinases, which is crucial for minimizing off-target effects in therapeutic applications. For example, it has shown excellent selectivity against CDK8 with an IC50 value of 53 nM .

Q & A

Q. What are the standard synthetic routes for 5-Bromo-2-methyl-2H-indazole-7-carbonitrile?

The synthesis typically involves bromination and cyclization steps. For example, brominated indazole precursors can undergo nucleophilic substitution or cyclization under basic conditions. A common approach involves reacting halogenated intermediates (e.g., 4-bromo-1,2-diaminobenzene derivatives) with cyanogen bromide or nitrile-containing reagents to form the carbonitrile group. Temperature control (e.g., 60–80°C) and solvents like DMF or THF are critical for maximizing yield .

Q. What spectroscopic techniques are used to confirm the molecular structure of this compound?

Key methods include:

- X-ray crystallography : For unambiguous structural confirmation, single-crystal diffraction data refined via SHELXL is recommended .

- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., methyl at C2, bromine at C5).

- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+ peaks).

Q. What are the primary chemical reactions involving this compound?

The bromine atom at C5 facilitates nucleophilic substitution (e.g., Suzuki coupling for aryl group introduction), while the nitrile group enables cyclization or reduction to amines. The methyl group at C2 stabilizes the indazole ring against oxidation. Reaction conditions (e.g., Pd catalysts for cross-coupling, LiAlH for nitrile reduction) must be optimized to avoid side products .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance selectivity in synthesizing derivatives of this compound?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve electrophilic substitution at C5.

- Catalyst screening : Pd(PPh) or Buchwald-Hartwig catalysts for coupling reactions.

- Temperature gradients : Stepwise heating (e.g., 50°C for initiation, 100°C for completion) minimizes decomposition.

- In-line monitoring : Use HPLC or LC-MS to track intermediate formation and adjust conditions dynamically .

Q. How can computational chemistry aid in predicting reaction pathways for this compound?

Density functional theory (DFT) calculations (e.g., Gaussian or ORCA software) can model transition states for bromine substitution or nitrile reactivity. Molecular docking studies (AutoDock Vina) may predict binding affinities for biological targets. PubChem’s cheminformatics tools (e.g., PISTACHIO database) enable retrosynthetic analysis and route prioritization .

Q. What strategies resolve discrepancies in reported biological activities of this compound?

- Assay validation : Replicate studies using standardized protocols (e.g., MTT assays for cytotoxicity with positive controls).

- Purity verification : Use HPLC (>95% purity) to exclude confounding impurities.

- Structural analogs : Compare activity with derivatives (e.g., 5-chloro or 5-iodo variants) to isolate substituent effects .

Q. How to design experiments to analyze the compound’s stability under varying pH and temperature conditions?

- Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks, with periodic HPLC analysis.

- pH profiling : Test solubility and degradation in buffers (pH 1–12) using UV-Vis spectroscopy.

- Mass spectrometry : Identify degradation products (e.g., de-bromination or nitrile hydrolysis) .

Data Analysis and Contradictions

Q. How should researchers address conflicting crystallographic data for this compound?

- Re-refinement : Reprocess raw diffraction data using SHELXL with updated parameters (e.g., anisotropic displacement for bromine).

- Twinned crystals : Apply twin law corrections in programs like PLATON.

- Comparative analysis : Cross-validate with NMR/DFT-generated structural models .

Q. What statistical methods are appropriate for interpreting dose-response data in bioactivity studies?

- Non-linear regression : Fit data to Hill or log-logistic models (GraphPad Prism).

- Outlier detection : Use Grubbs’ test to exclude anomalous data points.

- Meta-analysis : Pool results from independent studies to assess reproducibility .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.